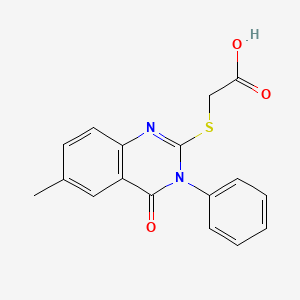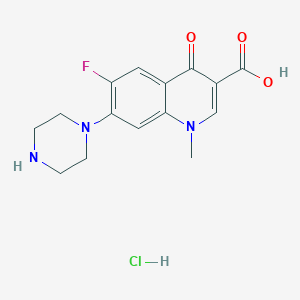
Sodium 4-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-vinylbenzoate is a styrenic monomer used to incorporate a pendant carboxylic acid onto a polystyrene backbone. This compound is known for providing polymers with higher glass transition temperatures, higher modulus, and nominal UV absorbance. Polystyrenes derived from this monomer are generally considered tough and chemically resistant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.
Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.
Major Products Formed:
Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.
Aplicaciones Científicas De Investigación
Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .
Comparación Con Compuestos Similares
4-Vinylbenzoic Acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Sodium 4-vinylbenzenesulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different chemical properties and applications.
Uniqueness: Sodium 4-vinylbenzoate is unique due to its combination of a vinyl group and a carboxylate group, which allows for versatile chemical reactions and the formation of high-performance polymers. Its ability to undergo polymerization through multiple mechanisms (radical, cationic, and anionic) further enhances its utility in various applications .
Propiedades
Fórmula molecular |
C9H7NaO2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
sodium;4-ethenylbenzoate |
InChI |
InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
ZPAICLPTNKAJHB-UHFFFAOYSA-M |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)


![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)

![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)

![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)




![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
